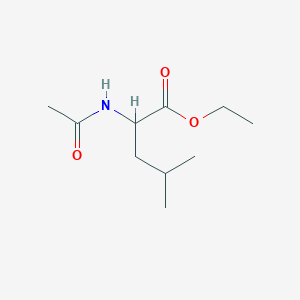![molecular formula C30H25N3O4 B223983 2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly known as AMCA-01 and is synthesized using a specific method that involves several chemical reactions.
Mecanismo De Acción
The mechanism of action of AMCA-01 is not fully understood, but studies have shown that it interacts with certain proteins and enzymes in the body, including the MAPK/ERK pathway. This pathway is involved in cell growth and differentiation, and the inhibition of this pathway by AMCA-01 can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AMCA-01 has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMCA-01 in lab experiments is its potential as a cancer treatment. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one limitation of using AMCA-01 in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the use of AMCA-01 in medical research. One potential direction is its use in combination with other cancer treatments to enhance their effectiveness. Another direction is the study of its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Further research is needed to fully understand the mechanism of action of AMCA-01 and its potential applications in medical research.
Conclusion:
In conclusion, AMCA-01 is a chemical compound that has potential applications in medical research, particularly in the field of cancer treatment. Its complex synthesis method requires expertise in organic chemistry, but its anti-cancer properties and potential use in the treatment of neurodegenerative diseases make it a promising area of research. Further research is needed to fully understand its mechanism of action and potential applications in medical research.
Métodos De Síntesis
The synthesis of AMCA-01 involves several chemical reactions, including the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 4-methylphenylamine to form the amide intermediate, which is then reacted with 4-hydroxy-2-methoxyphenol to form the final product, AMCA-01. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
AMCA-01 has potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that AMCA-01 has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the removal of damaged or abnormal cells in the body. AMCA-01 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C30H25N3O4 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C30H25N3O4/c1-18-7-11-21(12-8-18)33-27(34)17-36-25-14-10-20(15-26(25)35-2)28-23-13-9-19-5-3-4-6-22(19)29(23)37-30(32)24(28)16-31/h3-15,28H,17,32H2,1-2H3,(H,33,34) |
Clave InChI |
CMOCPZYNWDXUIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N)OC |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)